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Cat. No.: B607340 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Epertinib, also known as S-222611, is a potent, orally active, and reversible small-molecule

tyrosine kinase inhibitor (TKI). It selectively targets the epidermal growth factor receptor

(EGFR, also known as HER1), HER2, and HER4, which are members of the ErbB family of

receptor tyrosine kinases. Overexpression or mutation of these receptors is a key driver in the

pathogenesis of various solid tumors, making them critical targets for cancer therapy. Epertinib
has demonstrated significant antitumor activity in preclinical models and has been investigated

in clinical trials for patients with HER2-positive metastatic breast cancer and other solid tumors.

Compared to other TKIs like lapatinib, epertinib has shown more prolonged inhibition of EGFR

and HER2 phosphorylation and greater antitumor potency in xenograft models, including those

with brain metastases.

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

mechanism of action, and key experimental protocols associated with Epertinib.

Chemical Properties
Epertinib is a complex organic molecule with the chemical formula C30H27ClFN5O3. Its

structure features a quinazoline core, which is a common scaffold in many EGFR inhibitors.

The key chemical and physical properties are summarized in the table below.
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Property Value Source(s)

IUPAC Name

N-[3-chloro-4-[(3-

fluorophenyl)methoxy]phenyl]-

6-[(Z)-N-[[(3R)-morpholin-3-

yl]methoxy]-C-prop-1-

ynylcarbonimidoyl]quinazolin-

4-amine

Synonyms S-222611, S-22611

CAS Number 908305-13-5 (free base)

Chemical Formula C30H27ClFN5O3

Molecular Weight 560.03 g/mol

Exact Mass 559.1786456 Da

Appearance Solid powder

Storage

Dry, dark, and at 0 - 4°C for

short term (days to weeks) or

-20°C for long term (months to

years).

Solubility
DMSO: 100 mg/mL (167.65

mM)

InChIKey
IBCIAMOTBDGBJN-

NRLRZRKLSA-N

Canonical SMILES

CC#C/C(=N\OC[C@H]1COCC

N1)/C2=CC3=C(C=C2)N=CN=

C3NC4=CC(=C(C=C4)OCC5=

CC(=CC=C5)F)Cl

Synthesis of Epertinib
A detailed, step-by-step synthesis protocol for Epertinib is not readily available in peer-

reviewed public literature. The synthesis of such complex molecules is often proprietary.
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However, based on the synthesis of structurally related quinazoline-based kinase inhibitors like

gefitinib and lapatinib, a general synthetic strategy can be inferred.

The core of these molecules is the N-phenylquinazolin-4-amine scaffold. The synthesis

typically involves:

Construction of the Quinazoline Core: This is often achieved through a condensation

reaction. For instance, a substituted anthranilic acid derivative can be reacted with

formamide or a similar reagent to form the quinazolinone ring system.

Chlorination: The 4-position of the quinazolinone is typically activated by chlorination, for

example, using thionyl chloride or oxalyl chloride, to create a reactive intermediate.

Nucleophilic Aromatic Substitution: The key C4-N bond is formed by reacting the 4-

chloroquinazoline intermediate with a suitably substituted aniline derivative. In the case of

Epertinib, this would be a derivative of 3-chloro-4-[(3-fluorophenyl)methoxy]aniline.

Functionalization of the Quinazoline Ring: The final step involves introducing the complex

side chain at the C6 position. This often requires multiple steps to build the (Z)-N-[[(3R)-

morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl group, followed by its attachment to the

quinazoline scaffold.

This multi-step process requires careful control of reaction conditions to ensure correct

regioselectivity and stereochemistry, particularly for the (R)-morpholin-3-yl moiety.

Mechanism of Action and Signaling Pathways
Epertinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR (HER1),

HER2, and HER4. These receptors are transmembrane proteins that, upon binding to ligands

like epidermal growth factor (EGF), form homodimers or heterodimers. This dimerization

triggers the autophosphorylation of specific tyrosine residues in their intracellular kinase

domains, initiating a cascade of downstream signaling pathways crucial for cell proliferation,

survival, and differentiation.

The two primary signaling pathways activated by the ErbB family are:
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RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation

and differentiation.

PI3K-AKT-mTOR Pathway: This pathway is a major regulator of cell survival, growth, and

metabolism, primarily by inhibiting apoptosis.

Epertinib functions as an ATP-competitive inhibitor. It binds reversibly to the ATP-binding

pocket within the kinase domain of EGFR, HER2, and HER4, preventing ATP from binding and

thereby blocking autophosphorylation. This action effectively shuts down the downstream

MAPK and PI3K/AKT signaling cascades, leading to cell cycle arrest and apoptosis in cancer

cells that are dependent on these pathways for their growth and survival.
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Caption: Simplified EGFR/HER2 signaling cascade.
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Caption: Mechanism of Epertinib inhibition.

Quantitative Biological Data
Epertinib's potency has been quantified through various in vitro and in vivo experiments. The

half-maximal inhibitory concentration (IC50) measures the drug's effectiveness in inhibiting a

specific biological function, while the half-maximal effective dose (ED50) represents the dose

required to achieve 50% of the maximum therapeutic effect in a living organism.
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Assay Type Target/Cell Line
Result (IC50 /
ED50)

Source(s)

Kinase Inhibition EGFR 1.48 nM

HER2 7.15 nM

HER4 2.49 nM

Phosphorylation

Inhibition

EGFR (in NCI-N87

cells)
4.5 nM

HER2 (in NCI-N87

cells)
1.6 nM

Cell Growth Inhibition
NCI-N87 (Gastric

Cancer)
8.3 nM

BT-474 (Breast

Cancer)
9.9 nM

SK-BR-3 (Breast

Cancer)
14 nM

MDA-MB-361 (Breast

Cancer)
26.5 nM

In Vivo Antitumor

Activity

NCI-N87 Xenograft

Model
10.2 mg/kg (ED50)

Experimental Protocols
The following sections describe generalized, representative protocols for key experiments used

to characterize tyrosine kinase inhibitors like Epertinib.

In Vitro Kinase Inhibition Assay
This assay determines the concentration of Epertinib required to inhibit the phosphorylation

activity of target kinases by 50% (IC50).

Methodology:
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Reagent Preparation: Prepare assay buffer (e.g., 100 mM HEPES pH 7.5, 5 mM MgCl2, 0.5

mM DTT). Prepare serial dilutions of Epertinib in DMSO. Prepare a solution containing the

recombinant kinase (EGFR, HER2, or HER4) and a suitable peptide substrate. Prepare ATP

solution at a concentration near its Michaelis-Menten constant (Km).

Reaction Initiation: In a 384-well plate, add the kinase/substrate solution to wells containing

the diluted Epertinib or DMSO (vehicle control).

Incubation: Allow the kinase and inhibitor to pre-incubate for a set period (e.g., 60 minutes)

at room temperature to allow for binding.

Start Reaction: Initiate the kinase reaction by adding the ATP solution to all wells.

Reaction Quench & Detection: Incubate for a defined period (e.g., 60-120 minutes) at 30°C.

Stop the reaction by adding a detection reagent. The amount of ADP produced (correlating

with kinase activity) can be measured using various methods, such as fluorescence

polarization (e.g., Transcreener® ADP² assay) or luminescence (e.g., ADP-Glo™).

Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for

each Epertinib concentration. Plot the percent inhibition against the log of Epertinib
concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value.
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Caption: Workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay
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This assay measures the effect of Epertinib on the growth and viability of cancer cell lines that

overexpress its targets. The MTT assay is a common colorimetric method.

Methodology:

Cell Plating: Culture human cancer cell lines (e.g., NCI-N87, BT-474) in appropriate media.

Harvest cells and seed them into 96-well plates at a predetermined optimal density (e.g.,

1,000-10,000 cells/well). Allow cells to adhere overnight.

Compound Treatment: Prepare serial dilutions of Epertinib in culture medium. Remove the

old medium from the plates and add the medium containing the various concentrations of

Epertinib. Include wells with vehicle (DMSO) as a negative control and wells with no cells as

a background control.

Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72

hours) at 37°C in a humidified CO2 incubator.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well to a final concentration of ~0.5 mg/mL and incubate for 2-4 hours.

Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add a solubilization solution (e.g., acidic isopropanol or detergent) to each

well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate

spectrophotometer.

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability

as a percentage of the vehicle-treated control cells. Plot the percent viability against the log

of Epertinib concentration to determine the IC50 value.
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Caption: Workflow for an MTT cell proliferation assay.

In Vivo Antitumor Activity (Xenograft Model)
This protocol evaluates the efficacy of Epertinib in a living organism using a tumor xenograft

model, where human cancer cells are implanted into immunodeficient mice.

Methodology:
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Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent

rejection of the human tumor cells.

Tumor Implantation: Harvest human cancer cells (e.g., NCI-N87) from culture. Resuspend a

specific number of cells (e.g., 5 x 10^6) in a suitable medium, often mixed with Matrigel, and

inject them subcutaneously into the flank of each mouse.

Tumor Growth and Grouping: Monitor the mice regularly until tumors reach a palpable,

measurable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g.,

vehicle control, Epertinib at various doses).

Drug Administration: Administer Epertinib or a vehicle control to the mice according to the

planned schedule (e.g., once daily by oral gavage).

Monitoring: Measure tumor volume (typically using calipers with the formula: (Length x

Width²)/2) and body weight 2-3 times per week to monitor efficacy and toxicity.

Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until

tumors in the control group reach a maximum ethical size.

Data Analysis: Plot the mean tumor volume over time for each group. Compare the tumor

growth between the treated and vehicle groups to determine the level of tumor growth

inhibition. The ED50 can be calculated from dose-response studies.
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Caption: Workflow for an in vivo xenograft study.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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